6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt, commonly referred to as NBQX disodium salt, is a potent antagonist of the alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor subtype of the ionotropic glutamate receptors. This compound is primarily utilized in neuropharmacological research due to its ability to inhibit excitatory neurotransmission mediated by non-N-methyl-D-aspartate receptors. It has been shown to possess neuroprotective properties and is of significant interest in studying various neurological conditions, including ischemia and epilepsy.
NBQX disodium salt is synthesized from precursors that include nitrobenzoic acid derivatives and sulfonamide compounds. The compound is commercially available from various suppliers and has been extensively studied in scientific literature for its pharmacological effects.
The synthesis of 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
NBQX disodium salt primarily acts as a competitive antagonist at AMPA receptors. Its chemical reactivity includes:
The pharmacokinetics of NBQX involve absorption, distribution, metabolism, and excretion (ADME) studies which are crucial for understanding its therapeutic potential.
The mechanism by which NBQX exerts its effects involves several key steps:
Research indicates that NBQX can significantly reduce neuronal death in animal models subjected to ischemic conditions when administered within a critical time frame post-event.
Relevant analyses include:
NBQX disodium salt has several applications in scientific research:
NBQX (2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective antagonist of ionotropic non-N-methyl-D-aspartate (non-NMDA) glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. Its primary mechanism involves competitive inhibition at the glutamate-binding site, thereby blocking receptor activation and subsequent cation influx (Na⁺, Ca²⁺). This action suppresses fast excitatory synaptic transmission in the central nervous system (CNS). NBQX exhibits negligible activity at NMDA receptors or the glycine co-agonist site, with a selectivity ratio exceeding 5,000-fold for AMPA/kainate receptors over NMDA receptors. This specificity distinguishes it from earlier quinoxalinedione derivatives like CNQX and DNQX, which showed significant affinity for the NMDA receptor-associated glycine site [1] [4] [5].
Functionally, NBQX antagonism translates to neuroprotection against excitotoxicity, particularly in models of cerebral ischemia. Global ischemia experiments demonstrate that NBQX administration even 2 hours post-insult significantly reduces neuronal damage. This efficacy stems from preventing AMPA/kainate receptor-mediated calcium overload and downstream cytotoxic cascades in vulnerable neuronal populations. Notably, NBQX also protects non-neuronal cells; oligodendrocytes in white matter express functional AMPA receptors and exhibit high vulnerability to oxygen-glucose deprivation or direct AMPA exposure. NBQX pretreatment blocks this oligodendrocyte excitotoxicity in vitro and in vivo, highlighting its broader role in mitigating glutamate-mediated damage in diverse CNS cell types [1] [7].
Table 1: Key Pharmacological Profile of NBQX
Property | Value/Characteristic | Experimental Context |
---|---|---|
Primary Target | AMPA/Kainate receptors | Rat cortex mRNA-injected Xenopus oocytes |
Kᵢ vs. AMPA | 63 nM | Xenopus oocyte voltage-clamp |
Kᵢ vs. Kainate | 78 nM | Xenopus oocyte voltage-clamp |
IC₅₀ (Hippocampal EPSC) | 0.90 µM | Rat CA1 Schaffer collateral stimulation |
Selectivity (AMPA/NMDA) | > 5,000-fold | Radioligand binding & functional assays |
Neuroprotection Window | ≥ 2 hours post-ischemia | Global ischemia models |
NBQX's molecular structure—a benzo[f]quinoxaline-2,3-dione core with a 6-nitro and 7-sulfamoyl substitution—is critical for its high-affinity antagonism and receptor subtype selectivity. The 6-nitro group is the principal determinant of enhanced potency. Compared to its non-nitrated analog (BQX), NBQX shows a 200-fold increase in inhibitory potency at AMPA and kainate receptors expressed in Xenopus oocytes (Kᵢ values: NBQX ~63-78 nM vs. BQX ~14-23 µM). This dramatic boost underscores the nitro group's role in optimizing interactions within the ligand-binding domain (LBD) [5].
While NBQX potently inhibits both AMPA and kainate receptors (Kᵢ values in the nanomolar range), it does not exhibit absolute selectivity between these subtypes. Schild analysis confirms competitive antagonism at both receptor classes with near-identical pA₂ values (AMPA: 7.05 ± 0.10; Kainate: 7.17 ± 0.05), indicating similar binding modes. Selectivity over NMDA receptors arises from the absence of interactions with the glutamate or glycine binding sites on NMDA receptor subunits (e.g., GluN1, GluN2A-D). The sulfamoyl group at position 7 enhances water solubility compared to older quinoxalinediones like CNQX, improving its utility in physiological studies but not directly dictating AMPA/kainate selectivity [4] [5].
Table 2: Impact of Structural Modifications on Quinoxalinedione Pharmacology
Compound | R6 | R7 | Relative AMPA/Kainate Potency | NMDA Glycine Site Activity |
---|---|---|---|---|
DNQX | NO₂ | H | ++ | Moderate |
CNQX | CN | H | +++ | Moderate |
BQX | H | SO₂NH₂ | + | Low |
NBQX | NO₂ | SO₂NH₂ | ++++ | Negligible |
NBQX functions as a purely competitive antagonist at AMPA and kainate receptors, directly competing with the endogenous agonist glutamate for binding within the ligand-binding domain (LBD). Schild regression analysis demonstrates a linear relationship with a slope near unity for NBQX inhibition of both AMPA-induced and kainate-induced currents in recombinant systems (e.g., rat cortex mRNA-injected Xenopus oocytes). This classic competitive profile confirms that NBQX binds reversibly to the agonist site without allosteric modulation or channel block. The tight binding is reflected in its nanomolar affinity constants (Kᵢ ~63 nM for AMPA, ~78 nM for kainate) [5].
The kinetics of NBQX binding profoundly impacts synaptic physiology. In hippocampal slices, NBQX suppresses field excitatory postsynaptic potentials (fEPSPs) evoked by Schaffer collateral stimulation with an IC₅₀ of 0.90 µM. This value is approximately 10-fold higher than Kᵢ values obtained in oocyte expression systems, likely reflecting factors like glutamate concentration in the synaptic cleft, receptor subunit composition heterogeneity, and restricted compound diffusion in intact tissue. Crucially, NBQX's competitive nature allows its effects to be overcome by high concentrations of glutamate or receptor agonists, a key consideration in pathological states involving glutamate overflow [3] [5] [9].
Furthermore, NBQX binding modulates receptor conformation. Association with transmembrane AMPA receptor regulatory proteins (TARPs) profoundly influences the functional outcome of certain antagonists. While CNQX and DNQX transform from antagonists to weak partial agonists upon TARP association, NBQX retains full antagonist efficacy regardless of TARP presence. This stability suggests NBQX binding induces or stabilizes a distinct LBD conformation that prevents partial domain closure and channel opening, even within the receptor-TARP complex [4].
NBQX is instrumental in dissecting the roles of AMPA/kainate receptors in synaptic plasticity phenomena like long-term potentiation (LTP). Its effects are concentration-dependent and context-specific. At therapeutically relevant concentrations (≤ 30 µM for GYKI 52466, a non-competitive AMPA antagonist used comparatively; NBQX effects are analogous but competitive), NBQX does not block LTP induction in the hippocampal CA1 region. Tetanic stimulation can still induce robust potentiation of the population spike (PS) and excitatory postsynaptic potential (EPSP) slope under NBQX, indicating that sufficient NMDA receptor activation occurs despite AMPA receptor blockade. This is likely because postsynaptic depolarization during high-frequency stimulation, facilitated by other mechanisms or residual AMPA receptor activity, relieves the Mg²⁺ block of NMDA channels [6].
However, higher concentrations of NBQX (≥ 60 µM) attenuate LTP expression. This attenuation stems from near-complete suppression of AMPA receptor-mediated depolarization, which is necessary to achieve the threshold for NMDA receptor activation during typical induction protocols. Importantly, this effect reflects the blockade of LTP manifestation rather than its induction. Synaptic potentiation mediated by NMDA receptors may still occur but remains "silent" (not expressed at the AMPA receptor level) until NBQX is washed out, allowing the unmasking of potentiated NMDA responses or the insertion of AMPA receptors into the synapse [6] [9].
Beyond LTP, NBQX modulates tonic currents and network excitability. In hypothalamic supraoptic nucleus magnocellular neurosecretory cells (SON MNCs), activation of extrasynaptic NMDA receptors (eNMDARs) generating tonic NMDA current (INMDA) facilitates AMPA receptor function. Pretreatment with the NMDAR blocker AP5 significantly reduces the amplitude of the steady-state inward current (IAMPA) induced by bath-applied AMPA. This facilitation depends on eNMDAR activation (blocked by AP5 or memantine) and is prominent under depolarizing conditions or in low Mg²⁺, suggesting a Ca²⁺-dependent mechanism. Thus, NBQX-sensitive AMPA receptors are functionally modulated by ambient glutamate acting on extrasynaptic NMDARs, influencing neuronal excitability and output [9].
Table 3: NBQX Effects on Synaptic Plasticity & Network Function
Process/Model | NBQX Effect | Mechanistic Insight |
---|---|---|
CA1 LTP Induction | No block at ≤ 30 µM; Block at ≥ 60 µM | High-threshold NMDA activation requires AMPA-mediated depolarization |
"Silent" LTP | Potentiation revealed after washout | NMDA-dependent potentiation exists but AMPA transmission is blocked |
Tonic IAMPA (SON MNCs) | Reduced by prior NMDAR blockade | eNMDAR-mediated Ca²⁺ influx facilitates AMPA receptor function |
Oligodendrocyte Excitotoxicity | Blockade of AMPA-induced damage | White matter protection via AMPA/kainate receptor inhibition |
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6